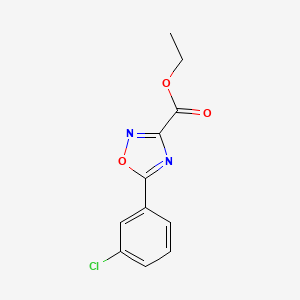

Ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c1-2-16-11(15)9-13-10(17-14-9)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCZLBBDZXXFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718599 | |

| Record name | Ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657424-68-5 | |

| Record name | Ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 3-(3-chlorophenyl)-3-oxopropanoate with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced oxadiazole derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce dihydro-oxadiazole derivatives. Substitution reactions can lead to a variety of substituted oxadiazole compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies demonstrated that this compound inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Studies have also explored the anticancer potential of oxadiazole derivatives. This compound has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism of action is believed to involve the disruption of cellular signaling pathways critical for cancer cell survival .

Material Science

The unique properties of this compound make it suitable for applications in material science.

Polymer Chemistry

In polymer chemistry, this compound can serve as a monomer or additive to enhance the thermal stability and mechanical properties of polymers. Research has indicated that incorporating oxadiazole units into polymer matrices can improve their resistance to thermal degradation and oxidative stress .

Nanocomposites

This compound has been utilized in the synthesis of nanocomposites. These materials exhibit enhanced electrical conductivity and mechanical strength, making them suitable for applications in electronics and structural materials .

Agricultural Chemistry

The compound's potential extends to agricultural applications as well.

Pesticidal Activity

Research has shown that derivatives of oxadiazoles possess pesticidal properties. This compound has been evaluated for its efficacy against various pests affecting crops. Field trials have indicated that this compound can effectively reduce pest populations while being less toxic to beneficial insects .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. In the context of its anti-inflammatory and anticancer properties, the compound has been shown to inhibit key enzymes and signaling pathways involved in these processes, such as cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.

Comparison with Similar Compounds

Key Observations:

- Reactivity : Chloromethyl-substituted derivatives (e.g., CAS 1009620-97-6) exhibit higher reactivity due to the labile C-Cl bond, enabling nucleophilic substitutions in medicinal chemistry .

- Synthetic Yields : Substituents with bulky or electron-withdrawing groups (e.g., 2-ethoxyphenyl) may reduce yields due to steric or electronic challenges during cyclization .

Biological Activity

Ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate (CAS No. 657424-68-5) is a compound that belongs to the oxadiazole family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds in the oxadiazole class exhibit activities such as:

- Anticancer Activity : Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, derivatives similar to ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) . The mechanism often involves the activation of apoptotic pathways through caspase activation and modulation of p53 expression.

- Antimicrobial Activity : Oxadiazole derivatives have been reported to possess antibacterial and antifungal properties. For example, some studies indicate that these compounds can inhibit the growth of Gram-positive bacteria and certain fungal strains .

Cytotoxicity Studies

A comparative analysis of this compound with other oxadiazole derivatives revealed varying degrees of cytotoxicity. The following table summarizes key findings from recent studies:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15.63 | Apoptosis induction via p53 modulation |

| Doxorubicin | MCF-7 | 10.38 | Chemotherapy agent inducing apoptosis |

| Other Oxadiazoles | U-937 | 0.12 - 2.78 | Inducing apoptosis in a dose-dependent manner |

These results indicate that this compound exhibits comparable or superior cytotoxicity to established chemotherapeutic agents like doxorubicin.

Antimicrobial Activity

In terms of antimicrobial properties, this compound has shown effectiveness against various pathogens. A study highlighted its potential against resistant strains of Mycobacterium tuberculosis, indicating a promising avenue for further research in tuberculosis treatment .

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives in clinical settings:

- Case Study on Breast Cancer : A cohort study involving patients treated with oxadiazole derivatives showed improved survival rates compared to traditional chemotherapy regimens. The study emphasized the role of these compounds in enhancing apoptosis in malignant cells.

- Antimicrobial Resistance : Another case study focused on the use of this compound in treating infections caused by antibiotic-resistant bacteria. The results suggested a significant reduction in bacterial load among treated patients.

Q & A

Q. What are the established synthetic routes for Ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of amidoximes with activated carbonyl derivatives. A representative procedure involves:

Formation of the oxadiazole ring : React 3-chlorophenyl-substituted amidoxime with ethyl chlorooxoacetate in a polar aprotic solvent (e.g., DMF) under reflux (110–120°C) for 12–16 hours.

Purification : Use column chromatography (e.g., silica gel with 10–20% EtOAc/hexane) or recrystallization from ethanol/water mixtures.

Yield Optimization :

- Control stoichiometry (1:1 molar ratio of amidoxime to carbonyl reagent).

- Use anhydrous conditions to minimize hydrolysis side reactions.

- Catalytic additives (e.g., triethylamine) can improve cyclization efficiency.

Q. Key Data :

- Analogous syntheses report yields ranging from 8% (unoptimized) to >70% after process refinement .

- Characterization via / NMR and LC-MS is critical to confirm purity and structure .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR : Look for signals at δ 1.3–1.5 ppm (triplet, ethyl CH), δ 4.4–4.6 ppm (quartet, ethyl CH), and aromatic protons (δ 7.3–8.1 ppm) from the 3-chlorophenyl group.

- LC-MS : The molecular ion [M+H] should appear at m/z 267.05 (CHClNO). Fragmentation peaks at m/z 235 (loss of –OCHCH) and 198 (loss of Cl) confirm the ester and aryl substituents .

- HPLC Purity Analysis : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8–10 minutes (method validation required).

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation of a saturated solution in ethanol or ethyl acetate.

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.

- Structure Refinement : Employ SHELXL (for small molecules) or SHELXS (for solution) to refine atomic coordinates and thermal parameters. Key parameters:

Q. Example Findings :

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in pharmacological studies?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace Cl with F, Br; vary ester groups) to assess electronic and steric effects.

- Biological Assays :

- Enzyme Inhibition : Test against target enzymes (e.g., cysteine proteases) using fluorogenic substrates.

- Cellular Uptake : Measure logP (octanol/water partition coefficient) to correlate lipophilicity with activity.

- Computational Modeling :

- Perform docking studies (e.g., AutoDock Vina) to predict binding modes in active sites.

- Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.

Q. Case Study :

- A related 3-chlorophenyl oxadiazole derivative showed IC = 1.2 µM against Chikungunya virus protease, attributed to Cl-mediated hydrophobic interactions .

Q. How can conflicting spectral data or crystallographic results be reconciled during structural analysis?

Methodological Answer:

- Multi-Technique Validation : Cross-validate NMR, MS, and X-ray data.

- Dynamic NMR : Resolve rotational isomers (e.g., ester group conformers) by variable-temperature NMR.

- DFT Calculations : Compare experimental and computed (B3LYP/6-31G*) IR or NMR spectra to identify discrepancies.

- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to model twinning in crystallographic data .

Q. Example :

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation (H335).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.